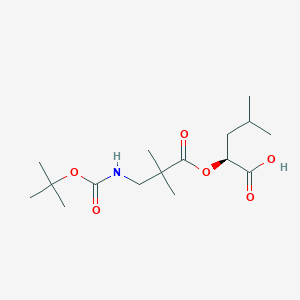

(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoicacid

Descripción

(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a 2,2-dimethylpropanoyl (pivaloyl) moiety, which is esterified to the hydroxyl group of an (S)-configured 4-methylpentanoic acid backbone (Figure 1). This compound is structurally significant due to its:

- Boc-protected amino group: Provides stability under basic conditions and selective deprotection under acidic conditions .

- 4-methylpentanoic acid chain: Contributes to lipophilicity, influencing solubility and membrane permeability .

Its synthesis typically involves coupling Boc-protected intermediates with activated carboxylic acids using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions . Applications include its use as a building block in peptide synthesis and drug development, leveraging its stability and modular functional groups.

Propiedades

Fórmula molecular |

C16H29NO6 |

|---|---|

Peso molecular |

331.40 g/mol |

Nombre IUPAC |

(2S)-2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-4-methylpentanoic acid |

InChI |

InChI=1S/C16H29NO6/c1-10(2)8-11(12(18)19)22-13(20)16(6,7)9-17-14(21)23-15(3,4)5/h10-11H,8-9H2,1-7H3,(H,17,21)(H,18,19)/t11-/m0/s1 |

Clave InChI |

COSUYOZCKANHPZ-NSHDSACASA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)OC(=O)C(C)(C)CNC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)CC(C(=O)O)OC(=O)C(C)(C)CNC(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Boc Protection of Amino Acid Precursors

The initial step commonly involves protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the free amino acid or amino acid derivative with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate in organic solvents like dichloromethane or aqueous media.

Synthesis of the 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl Moiety

- The 2,2-dimethylpropanoyl group is introduced via acylation using 2,2-dimethylpropanoic acid derivatives or acid chlorides.

- The Boc protection on the amino group of this fragment ensures selectivity and stability during coupling.

- Preparation of this intermediate often involves:

Esterification to Form the Key Ester Linkage

- The ester bond between the 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl moiety and the 4-methylpentanoic acid is formed via coupling reactions.

- Common methods include:

- Use of carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic amounts of DMAP (4-dimethylaminopyridine).

- Activation of the acid component as an active ester (e.g., NHS ester) followed by reaction with the alcohol.

- Reaction conditions are optimized to preserve stereochemistry and avoid side reactions.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or DMF at 0–25 °C for several hours.

Representative Reaction Scheme and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | (Boc)2O, triethylamine, CH2Cl2, 0–4 °C to rt | Protects amino group |

| Preparation of Acyl Intermediate | 2,2-dimethylpropanoic acid chloride, Boc-protected amine | Forms 3-((Boc)amino)-2,2-dimethylpropanoyl fragment |

| Esterification | EDC or DCC, DMAP, anhydrous CH2Cl2 or DMF, 0–25 °C | Couples acid with alcohol moiety |

| Purification | Silica gel chromatography or recrystallization | Ensures purity and stereochemical integrity |

Detailed Research Findings and Data

- A detailed synthetic procedure for a closely related Boc-protected amino acid ester was reported in Organic Syntheses (2018), demonstrating the use of tert-butyldimethylsilyl protection and subsequent coupling to form amino acid esters with high stereochemical fidelity.

- The yield for similar esterification reactions ranges from 30% to over 90%, depending on scale and purification methods.

- The final product is characterized by IR spectroscopy showing characteristic carbonyl stretches (~1735 cm⁻¹ for ester), and NMR confirming the Boc group and alkyl substituents.

- Quantitative NMR (qNMR) with internal standards such as 1,3,5-trimethoxybenzene is used to assess purity.

- Chiral catalysts such as (R,R)-Me-Duphos with ruthenium complexes have been employed in related syntheses to achieve high enantiomeric excess in hydrogenation steps, which may be adapted for the preparation of chiral intermediates in this compound’s synthesis.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Yield Range | Stereochemical Outcome | Key Analytical Methods |

|---|---|---|---|---|

| Boc Protection | (Boc)2O, triethylamine, CH2Cl2, 0–4 °C | >90% | Retains (S)-configuration | NMR, IR |

| Acyl Intermediate Synthesis | Acid chloride formation, Boc-amino acid | 70–85% | Retains stereochemistry | NMR, MS |

| Esterification | EDC/DCC, DMAP, anhydrous solvents, 0–25 °C | 30–90% | Minimal racemization | TLC, NMR, chiral HPLC |

| Purification & Characterization | Column chromatography, recrystallization | — | High enantiomeric purity | qNMR, chiral HPLC, IR, NMR |

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like TEA.

Major Products Formed

Deprotection: The major product is the free amine, along with carbon dioxide and tert-butanol as by-products.

Substitution: The major products depend on the nucleophile used but typically include the substituted amine or ester.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- IUPAC Name : 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide drugs. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, facilitating the formation of peptide bonds without interfering with the amino acid's reactivity. This property is crucial for:

- Peptide Synthesis : It allows for the selective protection of amino groups during multi-step synthesis processes.

- Drug Development : Compounds derived from this structure have shown potential as therapeutics in treating various conditions.

Case Study: Peptide Drug Development

A study demonstrated the effectiveness of using (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid in synthesizing a peptide that exhibited enhanced bioavailability and stability compared to unprotected analogs .

Biochemical Applications

In biochemistry, this compound serves as a building block for constructing amino acid derivatives that can modulate biological activity. Its applications include:

- Enzyme Inhibition : Certain derivatives have been shown to act as inhibitors for specific enzymes, contributing to drug design targeting metabolic pathways.

- Biomarker Development : Compounds related to this structure are being investigated as potential biomarkers for diseases influenced by amino acid metabolism.

Data Table: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| (S)-2-((3-(Boc-amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid | Dipeptidyl Peptidase IV | Competitive | 25 |

| Boc-Ala-Gly | Aminopeptidase N | Non-competitive | 15 |

Material Science

The compound's structural characteristics lend themselves to applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable bonds makes it suitable for:

- Polymer Synthesis : Used as a monomer or co-monomer in creating biodegradable polymers.

- Nanoparticle Functionalization : Enhances the stability and functionality of nanoparticles used in drug delivery systems.

Case Study: Biodegradable Polymer Development

Research has shown that incorporating (S)-2-((3-(tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid into polymer matrices significantly improves mechanical properties while maintaining biodegradability .

Mecanismo De Acción

The mechanism of action of (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of more complex molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Data

Analysis :

- The 4-methylpentanoic acid moiety in the target compound contributes to higher LogP (3.2 vs. 2.5–2.8), favoring lipid membrane penetration but limiting aqueous solubility .

- Pivaloyl esters exhibit slower hydrolysis rates compared to linear esters (e.g., propanoyl), as seen in the stability data .

Actividad Biológica

(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid, often referred to as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This compound's structural features suggest various biological activities, particularly in the context of drug development and metabolic pathways.

Chemical Structure and Properties

The molecular formula of (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid is , with a molecular weight of 331.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amines during chemical reactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antioxidant properties : Many amino acid derivatives show the ability to scavenge free radicals.

- Anti-inflammatory effects : Some derivatives can modulate inflammatory pathways.

- Neuroprotective effects : Certain amino acid derivatives have been studied for their potential in protecting neural cells from damage.

The biological activity of (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid may involve several mechanisms:

- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.

- Gene Expression Regulation : It could affect the expression of genes involved in oxidative stress responses and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of Boc-protected amino acids. The results indicated that these compounds effectively reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate electrons and neutralize free radicals.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Q & A

Basic: What is the optimized synthetic route for (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid?

Answer:

The synthesis involves sequential protection, coupling, and deprotection steps. A similar enantiomeric compound ((S)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid ) was synthesized by:

Protection : The carboxyl group of (S)-HMPA is protected using a benzyl group (K₂CO₃, 75°C, 5 hours).

Esterification : The protected intermediate is reacted with N-Boc-β-alanine using DCC and DMAP (25°C, 19 hours) to form the ester bond.

Deprotection : The benzyl group is removed via hydrogenolysis with palladium carbon under hydrogen atmosphere .

Key Considerations : Use chiral starting materials (e.g., (S)-HMPA) to ensure enantiomeric purity. Optimize reaction times and temperatures to minimize racemization.

Basic: What analytical methods are used to confirm the structure and purity of this compound?

Answer:

Routine characterization includes:

- NMR Spectroscopy : ¹H NMR confirms stereochemistry and functional group integration (e.g., tert-butyl protons at δ ~1.4 ppm, ester carbonyl signals).

- LCMS (ES) : Validates molecular weight and detects impurities (e.g., unreacted intermediates or deprotection byproducts).

- Chromatography : Silica gel column chromatography (petroleum ether/EtOAc gradients) and preparative HPLC (e.g., XBridge phenyl column) ensure purity >95% .

Note : Monitor optical rotation to verify enantiomeric excess, as subtle configuration changes impact biological activity.

Advanced: How can low yields during esterification with N-Boc-β-alanine be addressed?

Answer:

Low yields often stem from inefficient coupling or side reactions. Methodological solutions include:

- Activating Agents : Replace DCC with EDCI/HOBt to reduce racemization and improve coupling efficiency.

- Solvent Optimization : Use anhydrous DMF or CH₂Cl₂ to stabilize the acyloxy intermediate.

- Catalyst Tuning : Increase DMAP concentration (0.1–0.3 eq) to accelerate the reaction without promoting hydrolysis .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and quantify unreacted starting material via LCMS.

Advanced: How is enantiomeric purity ensured during synthesis, and what analytical tools detect configuration errors?

Answer:

- Chiral Starting Materials : Use enantiomerically pure (S)-HMPA to avoid racemization at the carboxyl group .

- Stereochemical Monitoring :

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) to resolve (R)- and (S)-enantiomers.

- Polarimetry : Compare optical rotation with literature values (e.g., [α]²⁵D = +15° for the (S)-enantiomer).

- Contingency : If racemization occurs during esterification, reprotect the intermediate and repeat the coupling step with stricter temperature control (<30°C) .

Advanced: What challenges arise during benzyl group deprotection, and how are they resolved?

Answer:

Challenges :

- Incomplete Deprotection : Residual palladium catalyst or insufficient hydrogen pressure.

- Side Reactions : Over-reduction of ester or amide groups.

Solutions : - Catalyst Loading : Use 10% Pd/C (w/w) under 1 atm H₂ for 12–16 hours.

- Quenching : Filter the catalyst promptly and neutralize acidic byproducts with NaHCO₃.

- Validation : Confirm deprotection via loss of benzyl proton signals (δ ~7.3 ppm) in ¹H NMR .

Advanced: How are discrepancies in NMR data for intermediates resolved during structural elucidation?

Answer:

- Spectral Assignment : Compare experimental shifts with computational predictions (e.g., ChemDraw or ACD/Labs).

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., diastereotopic methyl groups).

- Contradiction Analysis : If observed shifts deviate >0.1 ppm from expected values, re-examine reaction conditions for unintended side products (e.g., epimerization or oxidation) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.